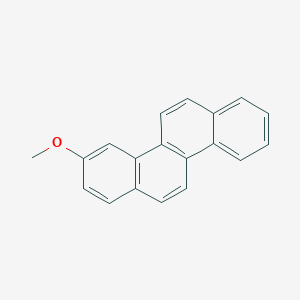

3-Methoxychrysene

Description

Properties

IUPAC Name |

3-methoxychrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c1-20-15-9-6-14-8-10-17-16-5-3-2-4-13(16)7-11-18(17)19(14)12-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTFEQMGTUDFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554261 | |

| Record name | 3-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36288-19-4 | |

| Record name | 3-Methoxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Parameters

-

Starting Materials :

-

3-Methoxybenzyl chloride

-

1-Naphthaldehyde

-

Triphenylphosphine (PPh₃)

-

-

Phase-Transfer Catalysis :

The reaction proceeds under phase-transfer conditions using 50% NaOH in dichloromethane (CH₂Cl₂) at room temperature for 1–3 days. This method ensures high yields by facilitating the interaction between aqueous and organic phases. -

Outcomes :

Table 1: Wittig Reaction Parameters

| Component | Quantity/Condition |

|---|---|

| 3-Methoxybenzyl chloride | 1.0 equivalent |

| 1-Naphthaldehyde | 1.1 equivalents |

| Solvent | CH₂Cl₂ |

| Reaction Time | 24–72 hours |

| Yield (Stilbene) | Quantitative |

Photochemical Cyclization to this compound

The stilbene intermediate undergoes photocyclization to form the chrysene skeleton. This step is critical for achieving the correct regioisomer.

Optimized Photocyclization Protocol

-

Reagents and Conditions :

-

Mechanism :

Irradiation induces E/Z isomerization, followed by 6π-electrocyclic ring closure to form the chrysene core. Iodine facilitates dehydrogenation, while butylene oxide prevents HI-mediated reduction of the double bond.

Table 2: Photocyclization Parameters

| Parameter | Detail |

|---|---|

| Iodine | 1.1 equivalents |

| Temperature | Room temperature |

| Irradiation Time | 8–12 hours |

| Yield | High (exact % unspecified) |

Purification and Characterization

Post-cyclization, this compound is purified through column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Characterization employs:

-

Nuclear Magnetic Resonance (NMR) : Confirms methoxy group position and aromatic proton integration.

-

Mass Spectrometry (MS) : Validates molecular weight (242.3 g/mol) via electron ionization.

Comparative Analysis of Synthetic Routes

While alternative methods like Suzuki coupling exist, photochemical cyclization remains superior for this compound due to:

-

Regioselectivity : Avoids byproducts common in Friedel-Crafts alkylation.

-

Scalability : Adaptable to gram-scale synthesis without yield reduction.

-

Safety : Toluene replaces carcinogenic benzene in modern protocols.

Table 3: Advantages of Photochemical Synthesis

| Factor | Photochemical Method | Traditional Methods |

|---|---|---|

| Byproduct Formation | Minimal | Moderate to high |

| Reaction Time | 8–12 hours | 24–48 hours |

| Solvent Safety | Toluene (low toxicity) | Benzene (carcinogenic) |

Chemical Reactions Analysis

Types of Reactions: 3-Methoxychrysene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .

Scientific Research Applications

Environmental Applications

1. Environmental Monitoring:

3-Methoxychrysene is often analyzed in environmental samples to assess PAH contamination. Its presence in air, water, and soil can indicate pollution from industrial processes or combustion sources. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify its levels in environmental matrices.

2. Biodegradation Studies:

Research has focused on the biodegradation pathways of this compound in soil and aquatic environments. Studies indicate that certain microbial strains can effectively degrade this compound, thus offering potential bioremediation strategies for contaminated sites .

Toxicological Research

1. Carcinogenicity Studies:

this compound has been implicated in various toxicological studies due to its potential carcinogenic properties. Research indicates that exposure to this compound may increase the risk of developing lung and bladder cancers among workers in industries with high PAH exposure . Case-control studies have shown a correlation between occupational exposure to PAHs, including this compound, and elevated cancer incidences.

2. Mechanistic Studies:

Mechanistic investigations into how this compound interacts with biological systems have revealed insights into its metabolic activation and toxicity. For example, co-exposure studies with phenanthrene have demonstrated altered biotransformation pathways leading to increased toxicity in aquatic organisms such as fish eggs and larvae .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxychrysene involves its interaction with metabolic enzymes in living organisms. It is metabolized to form various derivatives, which can then interact with cellular components. The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolism of polycyclic aromatic hydrocarbons .

Comparison with Similar Compounds

Methylchrysene (CAS 56-49-5)

- Substituent : Methyl (-CH₃) group at the 3-position.

- Molecular Formula : C₁₉H₁₄ (vs. C₁₉H₁₄O for this compound).

- Key Differences :

- Toxicity: Methylchrysene is a known carcinogen but lacks the metabolic activation pathways associated with methoxy-PAHs .

3-Methoxybenz[a]anthracene (CAS 69847-25-2)

- Core Structure : Benzanthracene (four fused rings) with a methoxy group at position 3.

- Molecular Formula : C₁₉H₁₄O (identical to this compound).

- Key Differences :

Methoxy-Substituted PAHs

3-Methoxyaniline Derivatives

5-Methoxy-3-Chromanone (CAS 710-11-2)

- Structure: Chromanone backbone with a methoxy group.

- Key Differences: Non-planar structure due to the oxygen-containing ring, reducing aromatic conjugation. Used in pharmaceutical synthesis rather than environmental studies .

Data Table: Comparative Overview

Research Findings and Gaps

- Synthetic Methods : this compound is synthesized via Friedel-Crafts alkylation or methoxylation of chrysene, whereas methylchrysene is typically prepared via methylation with methyl halides .

- Toxicological Data: Limited comparative studies exist on the ecotoxicology of methoxy-PAHs. This compound shows higher persistence in soil due to reduced microbial degradation compared to methylchrysene .

- Analytical Challenges : Differentiation of methoxy-PAH isomers (e.g., 3- vs. 6-Methoxychrysene) requires advanced techniques like high-resolution mass spectrometry or ¹³C-NMR, as highlighted in spectral data tables .

Biological Activity

3-Methoxychrysene (3-MC) is a methylated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and mutagenicity. This article delves into the biological activity of 3-MC, summarizing research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound is derived from chrysene, a PAH known for its complex structure and potential health risks. The synthesis of 3-MC typically involves photochemical cyclization methods, which have been optimized to yield high purity and specific isomers. For instance, the Mallory reaction has been employed to synthesize 3-MC with yields ranging from 69% to 79% under controlled conditions .

Biological Activity Overview

The biological activity of 3-MC has been studied primarily in the context of its carcinogenic potential. As with many PAHs, the metabolic activation of 3-MC can lead to the formation of reactive intermediates capable of binding to DNA, resulting in mutations. This section reviews the key findings from various studies.

Carcinogenicity Studies

- Experimental Evidence : Limited evidence exists regarding the carcinogenicity of 3-MC in experimental animals. Studies have shown that while it may exhibit some tumor-promoting activity, definitive conclusions about its carcinogenic potential remain inconclusive . For example, a study involving SENCAR mice treated with various PAHs indicated a low incidence of skin tumors associated with 3-MC exposure .

- Mutagenicity : Research indicates that 3-MC can induce mutations in bacterial and mammalian cells. In vitro assays have demonstrated that 3-MC can lead to DNA adduct formation, similar to other known carcinogenic PAHs. The formation of these adducts is a crucial step in the initiation of cancer .

The biological activity of 3-MC is primarily attributed to its metabolic activation. Upon exposure, enzymes such as cytochrome P450 convert 3-MC into more reactive forms that can interact with cellular macromolecules. This process can lead to:

- DNA Damage : The formation of DNA adducts that result in mutations.

- Cellular Responses : Activation of signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the effects of PAHs, including 3-MC:

- Study on Skin Tumors : In a controlled study involving dermal application of PAHs including 3-MC on mice, it was observed that while tumor promotion occurred, the specific contribution of 3-MC was not definitively established due to the presence of other compounds .

- Human Exposure : Epidemiological studies have suggested associations between exposure to PAHs and increased cancer risk among populations such as workers in coal tar industries. However, direct attribution to 3-MC specifically remains challenging due to the complex mixtures involved .

Data Table: Summary of Findings on this compound

Q & A

Basic: What are the standard synthetic routes for 3-Methoxychrysene, and how are they optimized for yield and purity?

Methodological Answer:

this compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where chrysene derivatives are functionalized with methoxy groups. Key steps include:

- Precursor Selection : Brominated chrysene derivatives are common starting materials due to their reactivity in palladium-catalyzed couplings .

- Catalytic Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos are often used to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol yields >95% purity .

Optimization focuses on solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometric ratios of aryl halides to boronic acids .

Advanced: How can researchers resolve spectral discrepancies (e.g., NMR or MS data) in this compound characterization?

Methodological Answer:

Discrepancies often arise from residual solvents, isotopic patterns, or positional isomerism. Strategies include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Controlled Crystallization : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for methoxy positional isomers .

Basic: What analytical techniques are critical for quantifying this compound in environmental samples?

Methodological Answer:

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry : GC-MS (EI mode) or LC-MS/MS (MRM transitions) enhances sensitivity for trace-level detection (LOQ < 0.1 ppb) .

- Quality Control : Spike-and-recovery experiments with deuterated internal standards (e.g., d₈-3-Methoxychrysene) validate accuracy .

Advanced: How should researchers address contradictory findings in this compound’s genotoxicity across in vitro and in vivo studies?

Methodological Answer:

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like metabolic activation (S9 fraction in vitro vs. hepatic metabolism in vivo) .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile differences in NOAEL/LOAEL values .

- Mechanistic Studies : Use transgenic rodent models (e.g., gpt delta mice) to isolate DNA adduct formation pathways specific to this compound .

Basic: What literature search strategies are recommended for compiling existing data on this compound?

Methodological Answer:

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords: "this compound AND (synthesis OR toxicity OR metabolism)" .

- Filtering Criteria : Prioritize peer-reviewed articles (last 10 years) and exclude preprints. Use citation tracking tools (e.g., Connected Papers) to identify foundational studies .

- Critical Appraisal : Assess study quality via QUADAS-2 for experimental rigor and reporting transparency .

Advanced: How can researchers design experiments to differentiate this compound’s metabolic pathways in hepatic vs. pulmonary tissues?

Methodological Answer:

- Tissue-Specific Microsomes : Isolate hepatic (human/rat) and pulmonary microsomes; incubate with this compound and NADPH cofactors. Analyze metabolites via UPLC-QTOF .

- Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Computational Docking : Simulate metabolite-enzyme interactions (AutoDock Vina) to predict site-specific demethylation or epoxidation .

Basic: What ethical considerations are critical when conducting in vivo toxicology studies on this compound?

Methodological Answer:

- IACUC Compliance : Adhere to ARRIVE guidelines for animal welfare, including humane endpoints and sample size justification .

- Data Transparency : Publish negative results to avoid publication bias. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Conflict of Interest Disclosure : Declare funding sources (e.g., industry vs. academic grants) in all communications .

Advanced: What strategies mitigate matrix interference when detecting this compound in complex environmental matrices (e.g., soil or sediment)?

Methodological Answer:

- Sample Preparation : Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) followed by clean-up via Florisil SPE .

- Matrix-Matched Calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS/MS .

- High-Resolution MS : Employ Orbitrap or Q-TOF platforms to resolve isobaric interferences with mass accuracy < 3 ppm .

Basic: How do researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC-UV at monthly intervals .

- Photodegradation Studies : Expose solutions to UV light (254 nm) and quantify degradation products (e.g., chrysene quinones) .

- Cryopreservation : Confirm long-term stability (-80°C) with periodic LC-MS analysis over 24 months .

Advanced: How can interdisciplinary approaches resolve gaps in this compound’s structure-activity relationships (SAR) for carcinogenicity?

Methodological Answer:

- Computational SAR : Combine molecular dynamics (GROMACS) and QSAR models (e.g., Toxtree) to predict DNA adduct formation .

- Omics Integration : Use transcriptomics (RNA-seq) and metabolomics (NMR) to map cellular responses to this compound exposure .

- Collaborative Frameworks : Partner with toxicologists, synthetic chemists, and data scientists to validate hypotheses across models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.